

Unveiling the Molecular Identity of Boc-N-Me-phg-OH

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Compound of Interest

Compound Name: *Boc-N-ME-phg-OH*

Cat. No.: *B558268*

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A detailed examination of the chemical structure and systematic nomenclature of N-tert-butoxycarbonyl-N-methyl-phenylglycine, a compound of interest in peptide synthesis and medicinal chemistry.

The chemical compound commonly abbreviated as **Boc-N-Me-phg-OH** is a protected amino acid derivative. Its structure and formal name are crucial for researchers in the fields of organic synthesis and drug development. This guide provides a concise overview of its key chemical identifiers.

Chemical Structure

The designation **Boc-N-Me-phg-OH** describes a phenylglycine (phg) molecule that has been modified at its amino group. The structure consists of a central alpha-carbon bonded to a phenyl group, a carboxyl group (-COOH), and a nitrogen atom. This nitrogen atom is further substituted with two distinct groups:

- **Boc Group:** A tert-butoxycarbonyl group, $(\text{CH}_3)_3\text{C}-\text{O}-\text{C}(=\text{O})-$, which serves as a protecting group for the amine, enhancing stability and solubility. This is a common feature in peptide synthesis.^[1]
- **Methyl Group:** A methyl group ($-\text{CH}_3$) is also attached to the nitrogen atom, hence the "N-Me" designation.

The "-OH" suffix indicates the presence of a free carboxylic acid group. The phenylglycine core itself can exist as different stereoisomers (L, D, or a racemic DL mixture), which is an important consideration for its biological activity.[\[1\]](#)[\[2\]](#)

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for **Boc-N-Me-phg-OH** clarifies the precise arrangement of its atoms. Depending on the stereochemistry of the alpha-carbon, the IUPAC name will vary. For the L-stereoisomer, the name is:

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid[\[3\]](#)

For the racemic mixture (DL), it is referred to as:

2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Synonyms for this compound include Boc-N-methyl-phenylglycine and N-alpha-t-butoxycarbonyl-alpha-phenyl-sarcosine.[\[3\]](#)

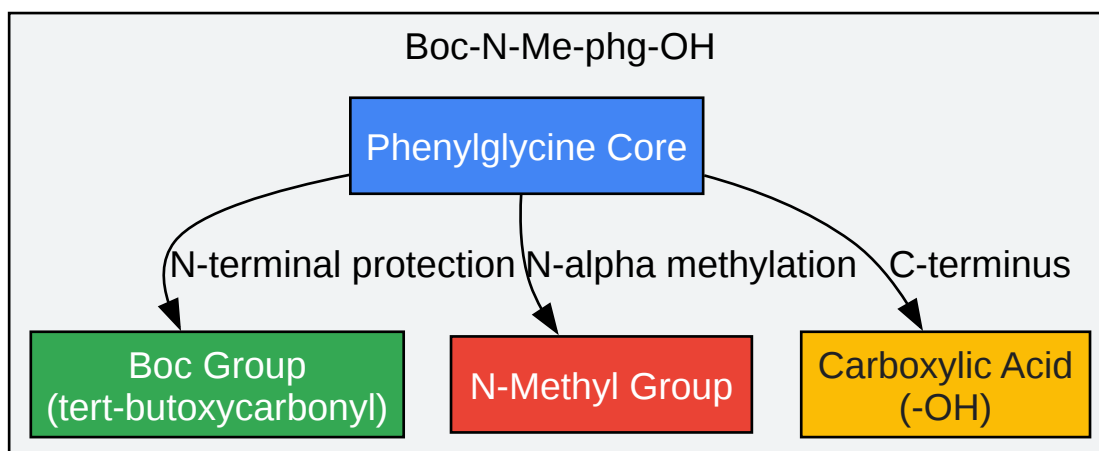
Physicochemical Data

Quantitative data for N-Boc-N-methyl-phenylglycine is summarized below, providing key physical and chemical properties. The data presented here corresponds to the L- and DL-forms of the molecule.

Property	Value	Stereoisomer	Source
Molecular Formula	C ₁₄ H ₁₉ NO ₄	L and DL	[1] [3]
Molecular Weight	265.3 g/mol	L and DL	[1]
CAS Number	30925-11-2	L-form	[3]
CAS Number	30925-08-7	DL-form	[1]
Appearance	White powder	DL-form	[1]
Melting Point	115-121 °C	DL-form	[1]

Logical Structure of Boc-N-Me-phg-OH

The following diagram illustrates the logical relationship between the constituent parts of the **Boc-N-Me-phg-OH** molecule.



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